REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[N:8]=[N:7][C:6]([C:9]([O:11]CCCC)=O)=[CH:5][CH:4]=1>CO>[Cl:2][C:3]1[N:8]=[N:7][C:6]([C:9]([NH2:1])=[O:11])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)OCCCC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting residue filtered off
|
Type
|
WASH
|
Details
|
washed with methanol (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.05 g | |
YIELD: PERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |